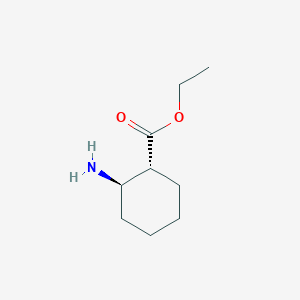

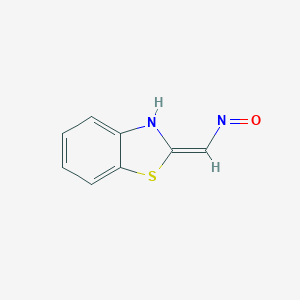

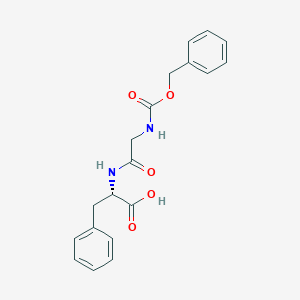

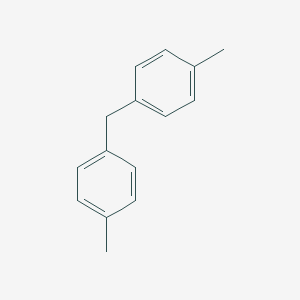

![molecular formula C11H14F6N2O4 B073145 Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate CAS No. 1478-74-6](/img/structure/B73145.png)

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate often involves the aromatic nucleophilic substitution and subsequent modifications to introduce trifluoroacetyl groups. For instance, the synthesis of sterically hindered compounds via aromatic nucleophilic substitution with hexafluorobenzene has been explored, showing the potential pathways that might be applicable to synthesizing the compound (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using X-ray crystallography and spectroscopic methods, revealing unusual bond angles and structural features indicative of the molecule's complex nature. This analysis provides insights into the electron delocalization and crowded structures characteristic of such compounds (Haas et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of compounds containing trifluoroacetyl and related groups have been studied, highlighting their redox properties and the impact of crowded structures on their reactivity. Research into the syntheses and structures of derivatives provides a basis for understanding the reactivity and potential chemical applications of Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate (Sasaki et al., 1999).

Physical Properties Analysis

The physical properties of related fluorinated compounds have been explored, showing low moisture absorptions and low dielectric constants, indicative of potential applications in materials science. The solubility in organic solvents and the formation of transparent, flexible films have been highlighted as significant properties (Chung & Hsiao, 2008).

Chemical Properties Analysis

The chemical properties of compounds with similar structures to Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate, including their thermal stability and reaction pathways, have been extensively studied. This research contributes to a deeper understanding of the potential chemical versatility and stability of the compound under various conditions (Chung & Hsiao, 2008).

Applications De Recherche Scientifique

Cell Differentiation and Metabolite Identification : Hexamethylene bisacetamide, which induces differentiation in various human and animal cancer cell lines, forms metabolites after intravenous administration. These metabolites are identified using techniques such as gas chromatography-mass spectrometric analysis, highlighting the role of Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate in cellular biology and pharmacokinetics (Callery, Egorin, Geelhaar, & Nayar, 1986).

Chemical Synthesis and Analysis : The compound is used in trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. Its utility in producing neutral trifluoroacetamides, which are volatile and can be analyzed effectively via gas chromatography, signifies its importance in chemical synthesis and analytical chemistry (Donike, 1973).

Polymer Chemistry : In the field of polymer chemistry, the compound has been used in the synthesis of poly(amido-amine)s with varying basicity of amino groups. These polymers exhibit distinct biological properties such as cytotoxicity and pH-dependent haemolysis, indicating potential biomedical applications (Ferruti et al., 2000).

Catalytic Applications : Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate has been used in the synthesis of ligands for catalytic applications. These ligands, when used in rhodium complexes, have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Protecting and Activating Reagent in Peptide Synthesis : The compound serves as a protecting and activating reagent in solid phase peptide and depsipeptide synthesis. Its role in producing recoverable and reusable monomers for the synthesis of depsipeptides underscores its importance in peptide chemistry (Albericio et al., 2005).

Semiconducting Polymer Research : It has been incorporated in the synthesis of semiconducting polymers with high spin multiplicity, demonstrating its utility in the development of novel materials for electronic applications (Domingo et al., 2000).

Propriétés

IUPAC Name |

methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F6N2O4/c1-23-7(20)6(19-9(22)11(15,16)17)4-2-3-5-18-8(21)10(12,13)14/h6H,2-5H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENGOOCYAJRSCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405103 |

Source

|

| Record name | Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate | |

CAS RN |

1478-74-6 |

Source

|

| Record name | Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.